ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate
Overview
Description
The compound “ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate” is an organic compound based on its formula. It contains an ethyl group, a phenyl group (which is part of the 2-amino-5-chlorophenyl component), a triazole ring, and a prop-2-enoate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, which is a five-membered ring containing two nitrogen atoms, and the phenyl ring, which is a six-membered ring containing six carbon atoms . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the presence of the electron-rich nitrogen atoms in the triazole ring and the potential acidity of the hydrogen atom attached to one of these nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar triazole ring and the potentially ionizable amino group could influence its solubility in water and other solvents .Scientific Research Applications
Crystal Packing and Molecular Interactions
Further research has examined the crystal packing and molecular interactions within similar molecular structures, identifying unique N⋯π and O⋯π interactions, which are less common than direct hydrogen bonding. This provides an understanding of the three-dimensional arrangement and potential reactivity of compounds like ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate (Zhang, Wu, & Zhang, 2011).
Antimicrobial and Antioxidant Activities
A significant area of application for compounds structurally related to ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate is in the field of antimicrobial and antioxidant activities. Various studies have synthesized derivatives and tested them against a range of microorganisms, showing promising antibacterial, antifungal, and antioxidant properties. This suggests potential applications of ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate in the development of new antimicrobial and antioxidant agents (Desai, Shihora, & Moradia, 2007), (Bektaş et al., 2007), (Bekircan et al., 2008).
Molecular Interaction Analysis
Studies have also explored the π-hole tetrel bonding interactions in derivatives of ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate, using Hirshfeld surface analysis and DFT calculations. These analyses provide insightsinto the molecular behavior and interaction potentials of these compounds, aiding in the understanding of their reactivity and potential applications in various fields (Ahmed et al., 2020).
Anticancer Potential
Notably, certain derivatives have been synthesized and evaluated for their in vitro anticancer properties. These studies highlight the potential therapeutic applications of compounds structurally related to ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate, offering promising avenues for the development of novel anticancer agents (Kattimani et al., 2013).
Enzyme Inhibition and Therapeutic Applications
Further studies have investigated the enzyme inhibition properties of related compounds, focusing on lipase and α-glucosidase inhibition. These findings indicate the potential utility of ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate derivatives in therapeutic applications, particularly in the treatment of conditions related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-20-12(19)5-6-18-13(16-8-17-18)10-7-9(14)3-4-11(10)15/h3-8H,2,15H2,1H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNYBWNXRRADG-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1C(=NC=N1)C2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\N1C(=NC=N1)C2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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